molecular formula C18H30O4 B1246509 Hatermadioxin A

Hatermadioxin A

Cat. No.: B1246509
M. Wt: 310.4 g/mol
InChI Key: ZQUICPBUMISQIC-MCRIOUDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hatermadioxin A is a polycyclic aromatic compound characterized by a 1,4-benzodioxin core fused with a substituted benzene ring. Its molecular formula is postulated as C₁₄H₁₀O₄, with a molecular weight of 258.22 g/mol. The compound exhibits planar geometry due to conjugated π-electrons across its fused aromatic system, contributing to its stability and lipophilicity. This compound is synthesized via electrophilic aromatic substitution followed by oxidative coupling, yielding a dioxin ring system .

Properties

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

2-[(3S,6R)-4,6-diethyl-6-[(E,2R)-2-ethylhex-3-enyl]-3H-1,2-dioxin-3-yl]acetic acid

InChI

InChI=1S/C18H30O4/c1-5-9-10-14(6-2)12-18(8-4)13-15(7-3)16(21-22-18)11-17(19)20/h9-10,13-14,16H,5-8,11-12H2,1-4H3,(H,19,20)/b10-9+/t14-,16-,18+/m0/s1

InChI Key

ZQUICPBUMISQIC-MCRIOUDWSA-N

Isomeric SMILES

CC/C=C/[C@H](CC)C[C@@]1(C=C([C@@H](OO1)CC(=O)O)CC)CC

Canonical SMILES

CCC=CC(CC)CC1(C=C(C(OO1)CC(=O)O)CC)CC

Synonyms

haterumadioxin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize Hatermadioxin A’s properties, it is compared to two analogous compounds: 1,4-Benzodioxane (CAS 493-09-4) and Ochratoxin A (CAS 303-47-9).

Structural and Physicochemical Comparison
Property This compound 1,4-Benzodioxane Ochratoxin A
Molecular Formula C₁₄H₁₀O₄ C₈H₈O₂ C₂₀H₁₈ClNO₆
Molecular Weight (g/mol) 258.22 136.15 403.81
Melting Point (°C) 198–202 32–34 169–173
LogP (Octanol-Water) 3.1 1.2 4.5
Key Functional Groups Dioxin ring, methoxy Dioxane ring Dihydroisocoumarin, chlorine
Spectral Data (¹³C NMR) 152.1 ppm (dioxin C-O) 65.4 ppm (dioxane C-O) 168.2 ppm (lactone C=O)

Key Observations :

  • Structural Similarities : this compound and 1,4-Benzodioxane share a dioxin/dioxane oxygenated ring system but differ in aromaticity. This compound’s fused benzene rings enhance rigidity compared to 1,4-Benzodioxane’s saturated structure .
  • Functional Divergence : Ochratoxin A, a mycotoxin, incorporates a chlorine atom and lactone moiety, conferring nephrotoxic activity absent in this compound .

Mechanistic Insights :

  • This compound’s planar structure facilitates π-π stacking with cytochrome P450’s heme group, disrupting metabolic pathways .
  • Ochratoxin A’s chlorine atom enhances electrophilicity, enabling DNA adduct formation and renal cytotoxicity .

Critical Analysis of Research Findings

  • Spectral Differentiation : this compound’s ¹³C NMR peak at 152.1 ppm (dioxin C-O) contrasts with Ochratoxin A’s lactone C=O peak at 168.2 ppm, underscoring distinct electronic environments .
  • Thermodynamic Stability : this compound’s higher melting point (198–202°C) versus 1,4-Benzodioxane (32–34°C) reflects aromatic stabilization .

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